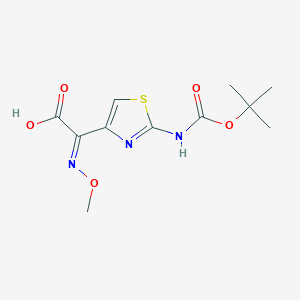
(Z)-2-(2-t-butoxycarbonylamino-4-thiazolyl)-2-methoxyiminoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-tert-Butoxycarbonylaminothiazol-4-yl)-2-(Z)-methoxyiminoacetic Acid is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-Butoxycarbonylaminothiazol-4-yl)-2-(Z)-methoxyiminoacetic Acid typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial for protecting the amine functionality during subsequent reactions.
Methoxyiminoacetic acid formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-Butoxycarbonylaminothiazol-4-yl)-2-(Z)-methoxyiminoacetic Acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-tert-Butoxycarbonylaminothiazol-4-yl)-2-(Z)-methoxyiminoacetic Acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating receptor activity: Interacting with receptors to alter their signaling pathways.
Disrupting protein-protein interactions: Interfering with the interactions between proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminothiazol-4-yl)-2-(Z)-methoxyiminoacetic Acid: Lacks the Boc protecting group.
2-(2-tert-Butoxycarbonylaminothiazol-4-yl)-2-(E)-methoxyiminoacetic Acid: Different stereochemistry at the methoxyimino group.
Uniqueness
2-(2-tert-Butoxycarbonylaminothiazol-4-yl)-2-(Z)-methoxyiminoacetic Acid is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C11H15N3O5S |
|---|---|
Molecular Weight |
301.32 g/mol |
IUPAC Name |
(2E)-2-methoxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H15N3O5S/c1-11(2,3)19-10(17)13-9-12-6(5-20-9)7(8(15)16)14-18-4/h5H,1-4H3,(H,15,16)(H,12,13,17)/b14-7+ |
InChI Key |
CXRMIVZMTLVVFN-VGOFMYFVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)/C(=N\OC)/C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C(=NOC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






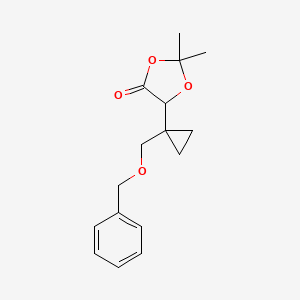
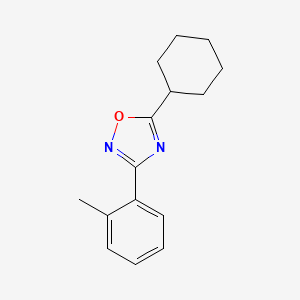
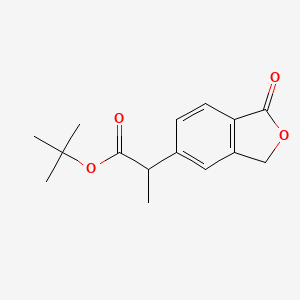
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13854467.png)
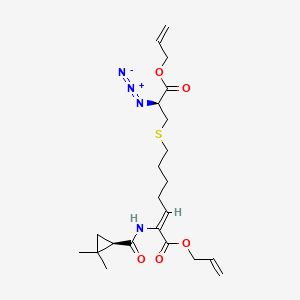
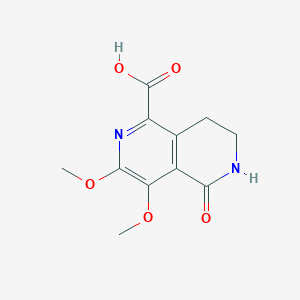
![(4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13854485.png)
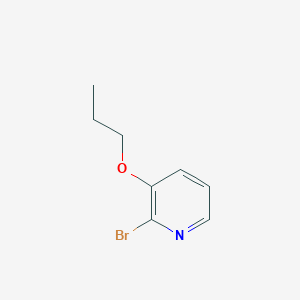
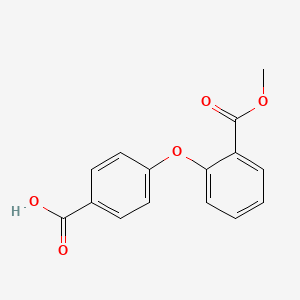
![(R)-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate](/img/structure/B13854500.png)
